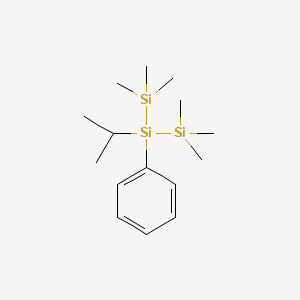
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(propan-2-yl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(propan-2-yl)trisilane is an organosilicon compound with the molecular formula C15H32Si4. This compound is characterized by its unique structure, which includes three silicon atoms bonded to a central carbon atom, with phenyl and isopropyl groups attached. It is known for its stability and reactivity, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(propan-2-yl)trisilane typically involves the reaction of chlorosilanes with phenyl and isopropyl groups under controlled conditions. One common method includes the use of trimethylchlorosilane and phenylmagnesium bromide in the presence of a catalyst such as copper(I) chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexamethyl-2-phenyl-2-(propan-2-yl)trisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium
Properties
CAS No. |
823207-66-5 |
|---|---|
Molecular Formula |
C15H30Si3 |
Molecular Weight |
294.65 g/mol |
IUPAC Name |
trimethyl-(phenyl-propan-2-yl-trimethylsilylsilyl)silane |
InChI |
InChI=1S/C15H30Si3/c1-14(2)18(16(3,4)5,17(6,7)8)15-12-10-9-11-13-15/h9-14H,1-8H3 |
InChI Key |
UPMBRMWNXNDQFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















